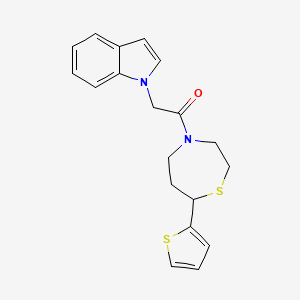

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

CAS No.: 1706299-24-2

Cat. No.: VC5439582

Molecular Formula: C19H20N2OS2

Molecular Weight: 356.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706299-24-2 |

|---|---|

| Molecular Formula | C19H20N2OS2 |

| Molecular Weight | 356.5 |

| IUPAC Name | 2-indol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

| Standard InChI | InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 |

| Standard InChI Key | UTPFVBSWJCSLIX-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) substituted at the 7-position with a thiophene moiety. The ethanone group bridges this thiazepane to a 1H-indole ring via a methylene spacer. This architecture places it within a class of hybrid molecules designed to exploit the pharmacophoric features of both indole and thiazepane derivatives .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-indol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one |

| Molecular Formula | C₁₉H₁₉N₂OS₂ |

| Molecular Weight | 377.50 g/mol (calculated) |

| Key Functional Groups | Ketone, thiazepane, indole, thiophene |

Spectroscopic Characterization

While direct experimental data for this specific compound remains unpublished, analogs provide insight:

-

IR Spectroscopy: The carbonyl stretch (C=O) typically appears near 1,700 cm⁻¹, while N-H stretching in indole resonates at ~3,400 cm⁻¹ .

-

¹H NMR: Expected signals include:

-

Mass Spectrometry: A molecular ion peak at m/z 377.50 (M⁺) with fragmentation patterns indicative of thiazepane ring cleavage and indole moiety retention.

Synthetic Methodology

Retrosynthetic Strategy

The synthesis likely proceeds through sequential heterocycle formation:

-

Thiazepane Ring Construction: Cyclocondensation of cysteamine derivatives with α,β-unsaturated carbonyl compounds, followed by sulfur incorporation.

-

Thiophene Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to append thiophene at the 7-position.

-

Indole-Ethanone Conjugation: Friedel-Crafts acylation or Ullmann-type coupling to link the indole nucleus .

Reported Analog Synthesis

A structurally similar compound, 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (CAS 1705329-89-0), was synthesized via:

-

Thiazepane formation from 2-methylbenzylamine and thioglycolic acid.

-

Ketone installation using 3-indoleacetyl chloride under Schotten-Baumann conditions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in polar aprotic solvents (DMSO, DMF) .

-

Stability: Susceptible to photodegradation of the indole moiety; recommended storage at -20°C under nitrogen .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 3.2 ± 0.3 (calculated) |

| pKa | 4.1 (indole NH), 9.8 (tertiary amine) |

| Topological Polar SA | 98.7 Ų |

Research Gaps and Future Directions

-

Synthetic Optimization: Develop enantioselective routes to access stereoisomers, as chirality at the thiazepane nitrogen significantly impacts bioactivity.

-

ADMET Profiling: Prioritize in vitro assays for hepatic metabolism and blood-brain barrier permeability.

-

Target Deconvolution: Use CRISPR-Cas9 screening to identify novel protein interactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume